5-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate
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Overview
Description
5-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate is an organic compound that features a cyano group, a dioxaborolane ring, and a benzyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate typically involves a multi-step process One common route includes the borylation of a benzyl halide precursor using a palladium catalyst to introduce the dioxaborolane groupThe final step involves the esterification of the benzyl alcohol intermediate to form the acetate ester .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate can undergo various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzyl acetates depending on the boronic acid used
Scientific Research Applications
5-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials .
Mechanism of Action
The mechanism of action of 5-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate depends on its specific application. In organic synthesis, the dioxaborolane ring acts as a boron source in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. In biological applications, the cyano group and benzyl acetate moiety may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Isopropenylboronic acid pinacol ester
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
5-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate is unique due to the presence of both a cyano group and a dioxaborolane ring, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C16H20BNO4 |
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Molecular Weight |
301.1 g/mol |
IUPAC Name |
[5-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate |
InChI |
InChI=1S/C16H20BNO4/c1-11(19)20-10-13-8-12(9-18)6-7-14(13)17-21-15(2,3)16(4,5)22-17/h6-8H,10H2,1-5H3 |
InChI Key |
RKYIXMPTLUOKNQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)COC(=O)C |
Origin of Product |
United States |
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